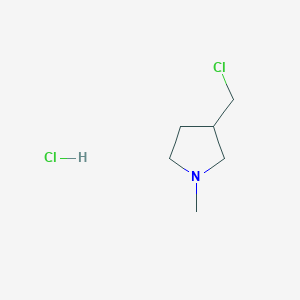
1-(4-氯苄基)-2-氧代-5-苯基-1,2-二氢-3-吡啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Tools like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the nitrile group might be hydrolyzed to a carboxylic acid under acidic or basic conditions . The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, compounds with nitrile groups often have higher boiling points than similar-sized molecules without nitrile groups . The presence of a chlorobenzyl group could increase the compound’s density .科学研究应用
化学合成和反应性
吡啶衍生物的合成和反应性: Al-Issa (2012) 在“分子”中的一项研究描述了各种吡啶和稠合吡啶衍生物的合成。这项研究展示了吡啶甲腈在创建新分子结构中的化学反应性和潜在应用。
强心剂的合成: Sircar 等人 (1987) 在“药物化学杂志”中讨论了合成 1,2-二氢-5-(取代苯基)-2(1H)-吡啶酮,包括一种与指定化学物质类似的化合物。这些发现突出了吡啶甲腈在开发强心剂方面的潜力 (Sircar, Duell, Bristol, Weishaar, & Evans, 1987)。
化学反应和衍生物: Azuma, Morone, Nagayama, Kawamata, & Sato (2003) 在“杂环化合物”中的工作探索了吡啶甲腈的氯化及其后续反应,有助于理解此类化合物的化学行为。
材料科学和制药中的应用
光学和电子应用: Zedan, El-Taweel, & El-Menyawy (2020) 在“光学和量子电子学”中的研究检查了吡啶衍生物的结构、光学和电子特性,表明在材料科学和电子学中具有潜在用途。
药物合成的潜力: Elewa, Abdelhamid, Hamed, & Mansour (2021) 在“合成通讯”中探索了新型吡啶-3-甲腈衍生物在潜在抗菌和抗癌应用中的研究,证明了该化学物质在药物研究中的相关性。
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also interact with multiple targets.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as electrophilic substitution . This could suggest that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile might also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . This suggests that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also have diverse effects at the molecular and cellular level.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . This suggests that environmental factors may also influence the action of 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile.
安全和危害
未来方向
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-18-8-6-14(7-9-18)12-22-13-17(10-16(11-21)19(22)23)15-4-2-1-3-5-15/h1-10,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUSZPOBWLXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)

![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)


![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2631803.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)
![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)
